

Fmoc-L-Dap(Poc)-OH: A Technical Guide to Synthesis and Characterization

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| Compound of Interest | | |
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| Compound Name: | Fmoc-L-Dap(Poc)-OH | |
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Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as **Fmoc-L-Dap(Poc)-OH**, is a valuable building block in peptide synthesis and chemical biology. The propargyloxycarbonyl (Poc) protecting group on the side-chain amine provides a bioorthogonal handle for "click" chemistry, allowing for the site-specific introduction of various functionalities onto a peptide backbone. This technical guide provides an overview of the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**, including physicochemical data, a representative synthesis protocol, and detailed characterization methodologies.

Physicochemical and Characterization Data

While detailed primary literature on the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH** is not readily available, the following data has been compiled from chemical supplier information.



| Parameter | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 2250437-44-4 | [1] |
| Molecular Formula | C22H20N2O6 | [1] |
| Molecular Weight | 408.41 g/mol | [1] |
| Purity | >96% to 99-100% (by titration) | [1][2] |
| Melting Point | 142 - 148 °C | |
| Appearance | White to off-white crystalline powder | |
| Optical Rotation | [α]20/D = -9 ± 1° (c=1 in MeOH) | _ |
| Solubility | Soluble in methanol and other common organic solvents. | _ |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**, based on established chemical principles for orthogonally protected amino acids.

Representative Synthesis Protocol

The synthesis of **Fmoc-L-Dap(Poc)-OH** can be envisioned as a multi-step process starting from a suitably protected L-aspartic acid derivative. A plausible route involves the Curtius rearrangement to introduce the β -amino group, followed by protection with the propargyloxycarbonyl group.

Materials:

- Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp-OBzl)
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)



- Anhydrous toluene
- Propargyl alcohol
- Palladium on carbon (Pd/C)
- Hydrogen gas (H2)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated sodium bicarbonate solution (NaHCO3)
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- Formation of the Isocyanate via Curtius Rearrangement:
 - To a solution of Fmoc-Asp-OBzl in anhydrous toluene, add triethylamine and diphenylphosphoryl azide at 0 °C.
 - Allow the reaction to warm to room temperature and then heat to 80-90 °C until the reaction is complete (monitored by TLC). This step forms the isocyanate intermediate.
- Introduction of the Poc Group:
 - Cool the reaction mixture to room temperature and add propargyl alcohol.
 - Stir the reaction until the isocyanate is fully consumed.
 - Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g.,
 1M HCl), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



- \circ Purify the resulting Nα-Fmoc-Nβ-(Poc)-L-Dap-OBzI by column chromatography on silica gel.
- Deprotection of the Benzyl Ester:
 - Dissolve the purified product in a suitable solvent such as ethyl acetate or methanol.
 - Add a catalytic amount of palladium on carbon (10% w/w).
 - Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
 - Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude Fmoc-L-Dap(Poc)-OH.
 - The final product can be further purified by recrystallization or flash chromatography if necessary.

Characterization Protocols

- 1. High-Performance Liquid Chromatography (HPLC):
- Purpose: To determine the purity of the synthesized compound.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 254 nm and 280 nm.

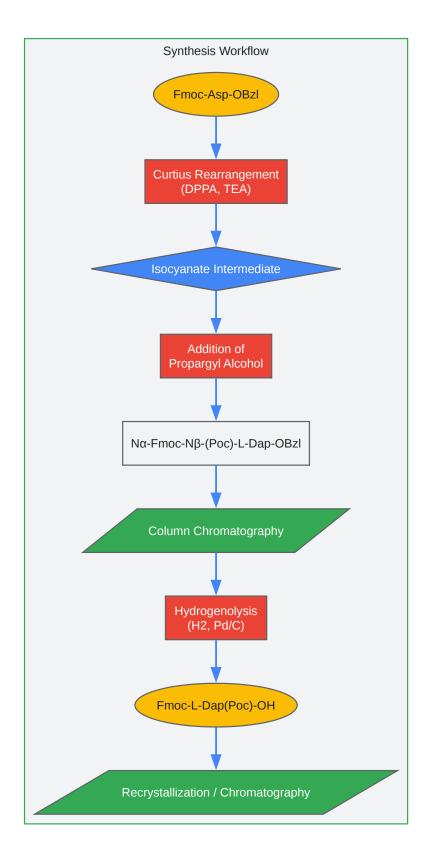


- Sample Preparation: Dissolve a small amount of the compound in a mixture of mobile phases A and B.
- 2. Mass Spectrometry (MS):
- Purpose: To confirm the molecular weight of the compound.
- Method:
 - Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
 - Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected [M+H]+ or [M-H]- ion should be observed.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To elucidate and confirm the chemical structure of the compound.
- Method:
 - Spectrometer: 400 MHz or higher NMR spectrometer.
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d6 or CDCl3.
 - Experiments:
 - ¹H NMR: To observe the proton signals and their couplings.
 - ¹³C NMR: To observe the carbon signals.
 - 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

Visualizations



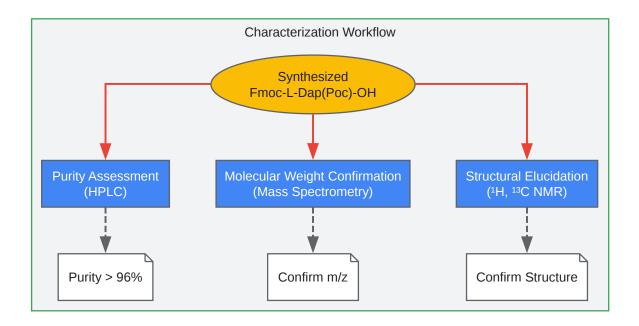
The following diagrams illustrate the logical workflows for the synthesis and characterization of **Fmoc-L-Dap(Poc)-OH**.





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Caption: Representative synthesis workflow for Fmoc-L-Dap(Poc)-OH.



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Caption: Characterization workflow for **Fmoc-L-Dap(Poc)-OH**.

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References

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